molecular formula C21H18N2O2 B12853919 3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one

3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one

Cat. No.: B12853919
M. Wt: 330.4 g/mol
InChI Key: DUBNSSUDEYAZCQ-UHFFFAOYSA-N
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Description

3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core linked via a carbonyl group to a 2-phenylquinoline moiety. The quinoline scaffold is known for its aromaticity and planar structure, which facilitates π-π stacking interactions in biological systems . This structural duality makes the compound a candidate for pharmacological applications, particularly in targeting enzymes or receptors that recognize both rigid and flexible motifs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylquinoline-4-carbonyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The piperidinone ring can be introduced through subsequent cyclization reactions involving suitable intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylquinoline-4-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline and piperidinone derivatives.

Scientific Research Applications

3-(2-Phenylquinoline-4-carbonyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-phenylquinoline-4-carbonyl)piperidin-2-one involves its interaction with specific molecular targets within biological systems. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the piperidinone ring may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

A. Piperidin-2-one Derivatives

  • 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one (Compound 29) Structural Difference: Replaces the quinoline moiety with a triazine ring. Synthesis: Achieved via sequential hydrolysis, coupling, and deprotection steps (yields: 21.9–55.6%).
  • 3-[(2-Acetylphenoxy)carbonyl]benzoic Acid Structural Difference: Substitutes piperidin-2-one with a benzoic acid and acetylphenoxy group. Crystallography: Exhibits a dihedral angle of 71.37° between aromatic rings, with carboxyl dimers stabilized by C–H⋯O interactions. Implications: The rigid benzoic acid scaffold may limit bioavailability compared to the flexible piperidin-2-one core.

B. Quinoline Derivatives

  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Structural Difference: Incorporates a pyridine-hexahydroquinoline hybrid instead of piperidin-2-one. Synthesis: Multi-step protocol with microbial screening for bioactivity. Implications: Partial saturation of the quinoline ring (hexahydroquinoline) may reduce aromatic interactions but improve solubility.

Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituent Synthesis Yield Notable Properties
3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one Piperidin-2-one + Quinoline 2-Phenylquinoline Not reported High rigidity (quinoline) + flexibility (piperidinone)
Compound 29 Piperidin-2-one + Triazine Triazine-aminochlorophenyl 21.9–55.6% Enhanced hydrogen bonding, moderate lipophilicity
3-[(2-Acetylphenoxy)carbonyl]benzoic Acid Benzoic Acid + Acetylphenoxy Acetylphenoxy Not reported Rigid dimeric structure, high crystallinity
Hexahydroquinoline Derivative Hexahydroquinoline + Pyridine Chlorophenyl, substituted pyridine Not reported Improved solubility, reduced aromaticity

Crystallographic Insights

  • The crystal structure of 3-[(2-acetylphenoxy)carbonyl]benzoic acid reveals intermolecular hydrogen bonds (R₂²(8) motifs) and C–H⋯O interactions, stabilizing its lattice.

Biological Activity

3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one, also known by its CAS number 910442-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Basic Information

  • Molecular Formula : C21H18N2O2
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 910442-95-4

Structural Characteristics

The compound features a piperidinone core with a phenylquinoline moiety, which is crucial for its biological activity. The specific structural arrangement allows for interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA431 (human epidermoid cancer)10Induces apoptosis
Compound BHeLa (cervical cancer)15Cell cycle arrest
This compoundMCF7 (breast cancer)TBDTBD

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. The presence of the piperidinone structure is often associated with inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

Study 1: In Vitro Analysis

A study conducted on the effects of quinoline derivatives on cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity. The study highlighted the importance of substituents on the quinoline ring in enhancing biological activity.

Study 2: Pharmacokinetics and Toxicology

Another research effort focused on the pharmacokinetic profile of related compounds, revealing that modifications in the piperidine structure could lead to improved bioavailability and reduced toxicity.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(2-phenylquinoline-4-carbonyl)piperidin-2-one

InChI

InChI=1S/C21H18N2O2/c24-20(16-10-6-12-22-21(16)25)17-13-19(14-7-2-1-3-8-14)23-18-11-5-4-9-15(17)18/h1-5,7-9,11,13,16H,6,10,12H2,(H,22,25)

InChI Key

DUBNSSUDEYAZCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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